1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one typically involves the reaction of 5-amino-2-methoxyphenol with chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
1-(5-Amino-2-methoxyphenyl)piperidin-2-one: Shares a similar structure but with a piperidinone moiety instead of chloropropanone.
N-(5-Amino-2-methoxyphenyl)formamide: Contains a formamide group instead of chloropropanone.
Uniqueness: 1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chloropropanone moiety allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(5-amino-2-methoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
PTNUXGWKNZUHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)OC)Cl |
Origin of Product |
United States |
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